5-Phthalimidopentanethioamide
Description
5-Phthalimidopentanethioamide is a specialized organic compound characterized by a phthalimido group (C₈H₄NO₂) linked to a pentanethioamide backbone (C₅H₉NS). Its IUPAC name is derived from the combination of these structural features, with the phthalimido moiety providing aromatic rigidity and the thioamide group introducing sulfur-based reactivity. Thioamides are known for their role in medicinal chemistry, particularly in modulating enzyme inhibition and metal chelation.
Properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanethioamide |
InChI |
InChI=1S/C13H14N2O2S/c14-11(18)7-3-4-8-15-12(16)9-5-1-2-6-10(9)13(15)17/h1-2,5-6H,3-4,7-8H2,(H2,14,18) |
InChI Key |
GYDKRDTXMSZALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional and structural similarities with several related molecules, including 5-cyanopentanamide and Ranitidine-related impurities (e.g., Ranitidine diamine hemifumarate). Key distinctions lie in substituent groups and backbone modifications:
| Compound Name | Molecular Formula | Functional Groups | Key Features |
|---|---|---|---|
| 5-Phthalimidopentanethioamide | C₁₃H₁₃N₂O₂S | Phthalimido, thioamide | Aromatic rigidity, sulfur reactivity |
| 5-cyanopentanamide | C₆H₁₀N₂O | Cyano, amide | Polar nitrile, amide hydrogen bonding |
| Ranitidine diamine hemifumarate | C₁₃H₂₃N₃O₄S (base) | Amino, thioether, hemifumarate | Basic amine, salt form for stability |
Functional Group Analysis
- Thioamide vs. Amide: The thioamide group in this compound exhibits greater nucleophilicity and metal-binding capacity compared to the amide in 5-cyanopentanamide, which is more polar due to the cyano group .
- Phthalimido vs.
Physicochemical Properties
While explicit data on this compound’s solubility or melting point is absent, inferences can be made:
- Solubility : The phthalimido group likely reduces water solubility compared to the hemifumarate salt of Ranitidine diamine, which benefits from ionic character .
- Molecular Weight: At 273.32 g/mol, this compound is heavier than 5-cyanopentanamide (142.16 g/mol), impacting diffusion and bioavailability.
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